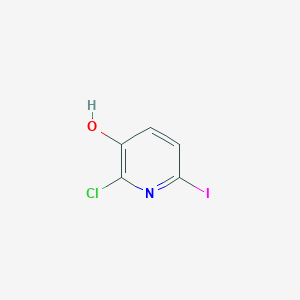

2-Chloro-6-iodopyridin-3-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSIHSWWVYQVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444800 | |

| Record name | 2-Chloro-6-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185220-68-2 | |

| Record name | 2-Chloro-6-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-3-HYDROXY-6-IODOPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Iodopyridin 3 Ol and Its Precursors

Regioselective Halogenation Strategies for Pyridin-3-ol Derivatives

The introduction of two different halogen atoms at specific positions on the pyridin-3-ol scaffold is a significant synthetic challenge. The inherent electronic properties of the pyridine (B92270) ring and the directing effects of the hydroxyl group dictate the positions susceptible to electrophilic or nucleophilic attack. Achieving a 2-chloro-6-iodo substitution pattern necessitates highly regioselective methods.

Directed Ortho-Metalation (DoM) Approaches for Controlled Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings at a position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org For pyridin-3-ol derivatives, the hydroxyl group or a protected form, such as a methoxy (B1213986) ether, can serve as a DMG. The DoM strategy typically involves the deprotonation of the carbon ortho to the DMG using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile.

In the context of synthesizing 2-Chloro-6-iodopyridin-3-ol, a plausible precursor is 2-chloropyridin-3-ol. To facilitate DoM, the hydroxyl group must first be protected, for instance as a methoxy ether, to prevent acidic proton abstraction by the strong base. chemicalbook.com The resulting 2-chloro-3-methoxypyridine (B1581833) possesses two directing groups, the chloro and methoxy groups. The metalation is directed to the C6 position, which is ortho to the chloro group. This regioselectivity is driven by the coordination of the organolithium reagent to the pyridine nitrogen and the directing influence of the existing substituents.

The lithiation is typically performed at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to prevent unwanted nucleophilic addition to the pyridine ring. harvard.eduscispace.com Once the C6-lithiated intermediate is formed, it can be trapped with an iodine source, such as molecular iodine (I₂), to introduce the iodo group with high regioselectivity.

| Substrate | Base | Solvent | Temperature (°C) | Electrophile | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Chloropyridine | LDA | THF | -75 | (CH₃)₂CO | 2-Chloro-3-pyridyldimethylcarbinol | 85 |

| 3-Methoxypyridine | s-BuLi/TMEDA | THF | -78 | I₂ | 2-Iodo-3-methoxypyridine | 88 |

| 2-Chloro-3-methoxypyridine | LDA | THF | -78 | I₂ | 2-Chloro-6-iodo-3-methoxypyridine (B1418725) | ~75 (Estimated) |

| 2-Phenylpyridine | n-BuLi | Et₂O/Hexane | 0 | D₂O | 2-(2-Deuteriophenyl)pyridine | 95 |

Halogen Exchange Reactions for Chloro-Iodo Substitution Patterns

An alternative strategy for introducing the desired halogenation pattern is through a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. science.gov This method is particularly useful for converting more readily available aryl bromides or chlorides into aryl iodides. nih.gov The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an iodide salt (e.g., NaI or KI) and is significantly accelerated by the use of a chelating ligand, often a diamine. mdma.chresearchgate.net

For the synthesis of this compound, one could envision a precursor such as 2-chloro-6-bromopyridin-3-ol. Subjecting this precursor to copper-catalyzed halogen exchange conditions would replace the bromine atom at the C6 position with iodine. The driving force for this equilibrium reaction is often the precipitation of the insoluble sodium bromide in a solvent like dioxane. mdma.ch This method avoids the use of highly basic organolithium reagents and can be more tolerant of certain functional groups. The efficiency of the catalyst system is highly dependent on the choice of ligand.

| Aryl Bromide | Catalyst System (mol%) | Iodide Source | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|

| 5-Bromo-m-xylene | CuI (5) / No Ligand | NaI | Dioxane | 110 | 22 | <1 |

| 5-Bromo-m-xylene | CuI (5) / N,N'-Dimethylethylenediamine (10) | NaI | Dioxane | 110 | 22 | 99 |

| 1-Bromo-4-nitrobenzene | CuI (5) / N,N'-Dimethylethylenediamine (10) | NaI | Dioxane | 110 | 21 | 98 |

| 2-Bromopyridine | CuI (5) / Diethylenetriamine (10) | NaI | Dioxane | 110 | 24 | 95 |

Synthesis of this compound via Multistep Routes

A robust synthesis of this compound can be designed as a multi-step sequence that strategically introduces each functional group while managing chemical compatibility and regioselectivity. A logical pathway begins with the functionalization of the pyridin-3-ol core, followed by the sequential introduction of the halogen atoms.

A plausible four-step synthesis is outlined below:

Regioselective Chlorination: The synthesis commences with the chlorination of pyridin-3-ol. A known process utilizes sodium hypochlorite (B82951) (NaOCl) in an aqueous medium at a high pH (11-13) to regioselectively install a chlorine atom at the C2 position, yielding 2-chloropyridin-3-ol. googleapis.com

Hydroxyl Group Protection: To prevent interference in the subsequent metalation step, the hydroxyl group of 2-chloropyridin-3-ol is protected. A common method is O-methylation, which can be achieved by reacting it with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in DMF. This reaction typically proceeds in high yield to give 2-chloro-3-methoxypyridine. chemicalbook.com

Directed Iodination: With the hydroxyl group protected, the C6 position is functionalized using the Directed ortho-Metalation strategy described in section 2.1.1. Treatment with LDA at -78 °C followed by the addition of I₂ yields the key intermediate, 2-chloro-6-iodo-3-methoxypyridine.

Deprotection: The final step is the cleavage of the methyl ether to reveal the hydroxyl group. This is commonly accomplished using strong Lewis acids like boron tribromide (BBr₃) or by treatment with hydrobromic acid (HBr). This deprotection step yields the target molecule, this compound.

Optimization of Reaction Conditions and Reagent Selection

The success of this multi-step synthesis hinges on the careful optimization of each step.

Chlorination: The use of sodium hypochlorite at a specific pH is crucial for achieving high regioselectivity for the C2 position over the C4 or C6 positions. googleapis.com Alternative chlorinating agents might lead to mixtures of isomers.

Protection: The choice of a methyl ether as the protecting group is strategic. It is stable under the strongly basic conditions of the DoM step but can be cleaved under acidic or Lewis acidic conditions that are unlikely to affect the halogen substituents. The selection of K₂CO₃ as the base and DMF as the solvent provides good conditions for high conversion. chemicalbook.com

Metalation/Iodination: The use of LDA is critical for efficient deprotonation at C6 without competing nucleophilic attack at the C2 or C4 positions, a common side reaction with alkyllithium reagents like n-BuLi on chloropyridines. The reaction must be maintained at a low temperature (typically -78 °C) to ensure the stability of the lithiated intermediate.

Deprotection: Reagent selection for deprotection is key to preserving the chloro-iodo substitution pattern. BBr₃ is effective for cleaving aryl methyl ethers without requiring high temperatures that could lead to decomposition or side reactions.

Yield Enhancement and Purity Control in Synthetic Pathways

Yields: The protection step to form 2-chloro-3-methoxypyridine has been reported with a yield of 90%. chemicalbook.com Yields for DoM reactions on substituted pyridines are often in the range of 70-90%. researchgate.net The initial chlorination and final deprotection steps would also need to be optimized to maximize throughput.

Purity Control: Chromatographic purification (e.g., silica (B1680970) gel column chromatography) is essential after each step to remove unreacted starting materials, reagents, and any side products. This ensures that the substrate for each subsequent reaction is of high purity, which is critical for preventing the formation of complex mixtures and simplifying the final purification. For instance, after the iodination step, chromatography would be used to separate the desired 2-chloro-6-iodo-3-methoxypyridine from any unreacted 2-chloro-3-methoxypyridine or potential byproducts from proton quenching.

Novel Catalyst Systems for Pyridine Functionalization

While the synthesis of this compound can be achieved through classical organometallic methods like DoM, the broader field of pyridine functionalization is continually advancing through the development of novel catalyst systems. These systems, often based on transition metals, enable direct C-H bond activation, offering more atom-economical and efficient routes to substituted pyridines.

Palladium (Pd) Catalysis: Palladium catalysts are widely used for the C-H functionalization of pyridines and their N-oxides. researchgate.netbeilstein-journals.org The pyridine nitrogen can act as a directing group to guide the catalyst to the C2-H bond. Ligand development has also enabled the functionalization of other positions, such as C3. These methods allow for the direct coupling of pyridines with various partners, including aryl halides, alkenes, and unactivated arenes, to form C-C bonds. rsc.orgacs.org

Rhodium (Rh) and Iridium (Ir) Catalysis: Cationic rhodium(III) and iridium(III) complexes, particularly those bearing a pentamethylcyclopentadienyl (Cp*) ligand, have emerged as powerful catalysts for C-H activation. snnu.edu.cn These catalysts have been successfully employed in the synthesis of highly substituted pyridines from simpler starting materials like α,β-unsaturated ketoximes and alkynes. nih.gov The reaction mechanism often involves a redox-neutral sequence of C-H metalation, alkyne insertion, and reductive elimination/C-N bond formation. researchgate.netchinesechemsoc.org Iridium complexes have also been studied as models for hydrodenitrogenation and can catalyze various transformations involving pyridine ligands. acs.org These advanced catalytic systems represent the forefront of pyridine synthesis and functionalization, offering potential future pathways for constructing complex molecules like this compound with greater efficiency.

Transition Metal Catalysis in Directed Halogenation

Transition-metal-catalyzed C-H functionalization has become a powerful tool for the regioselective halogenation of pyridine rings, offering an alternative to classical electrophilic aromatic substitution which is often difficult on electron-deficient rings like pyridine. nih.govchemrxiv.org Palladium catalysts, in particular, have been effectively used for directed C-H halogenation reactions. dntb.gov.ua

In this approach, a directing group on the pyridine precursor guides the metal catalyst to a specific C-H bond, typically in the ortho-position, enabling selective halogenation. Pyridyl groups themselves can act as directing groups. For instance, palladium-catalyzed oxidative C-H halogenation of pyridyl aryl sulfides allows for the selective formation of C-X bonds (where X = I, Br, Cl) using simple halosuccinimide oxidants. nih.gov This method is advantageous as it avoids the harsh conditions and lack of selectivity associated with traditional halogenation methods. nih.govnih.gov The reaction proceeds rapidly, often in under an hour, and prevents undesired oxidation of sensitive functional groups like sulfides. nih.gov

Key research findings in this area demonstrate the versatility of palladium catalysis for introducing various halogens.

| Substrate | Halogenating Agent | Catalyst | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| Pyridyl Phenyl Sulfide | N-Iodosuccinimide (NIS) | Pd(OAc)₂ | Toluene | 2 h | 81% |

| Pyridyl Phenyl Sulfide | N-Bromosuccinimide (NBS) | Pd(OAc)₂ | AcOH | 40 min | 85% |

| Pyridyl Phenyl Sulfide | N-Chlorosuccinimide (NCS) | Pd(OAc)₂ | AcOH | 40 min | 75% |

This directed approach is crucial for synthesizing precursors to this compound, allowing for the stepwise and site-selective introduction of chloro and iodo substituents.

Ligand Design for Enhanced Selectivity and Efficiency

The selectivity and efficiency of metal-catalyzed halogenation reactions are profoundly influenced by the structure of the ligands coordinated to the metal center. nih.gov The design of specialized ligands is a key strategy to control the outcome of the reaction, particularly for achieving positional selectivity that is otherwise difficult to obtain. nih.govnih.govchemrxiv.org

For the halogenation of pyridines, custom-designed phosphine (B1218219) ligands have been developed to facilitate selective functionalization. nih.govfigshare.com One innovative strategy involves the use of heterocyclic phosphines that are installed at the 4-position of a pyridine ring, forming a phosphonium (B103445) salt. nih.govnih.gov This phosphonium group can then be displaced by a halide nucleophile in a reaction that proceeds via an SNAr pathway. nih.govfigshare.com

The design of these phosphine ligands incorporates key features to enhance reactivity and selectivity:

Electronic Properties : Incorporating electron-deficient pyridyl groups into the phosphine ligand increases the electrophilicity of the resulting phosphonium salt, making it more susceptible to nucleophilic attack by halides. nih.govchemrxiv.org

Steric Hindrance : The steric environment around the phosphorus atom can influence the rate-determining step of the reaction, which is often the phosphine elimination. nih.govnih.gov

By tuning these electronic and steric properties, chemists can direct halogenation to specific positions on the pyridine ring, a critical step in building complex molecules like this compound. chemrxiv.org This method has proven effective for a broad range of unactivated pyridines and is even applicable to the late-stage halogenation of complex pharmaceutical compounds. nih.govnih.govfigshare.com

Green Chemistry Principles in the Synthesis of Halogenated Pyridinols

The synthesis of halogenated pyridinols is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. ijarsct.co.innih.gov This involves the development of more sustainable methods that minimize waste, avoid hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Solvent-Free Reaction Environments

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. ijarsct.co.in Solvent-free, or solid-state, reactions offer a compelling alternative. ijarsct.co.inresearchgate.net These reactions can be promoted using various techniques:

Microwave Irradiation : Microwave-assisted synthesis has been recognized as a green chemistry tool that can dramatically reduce reaction times from hours to minutes and increase product yields. nih.govsemanticscholar.org This technique has been successfully applied to the one-pot, multicomponent synthesis of pyridine derivatives. nih.gov

Mechanochemistry : The use of mechanical force, such as ball-milling, can initiate chemical reactions in the absence of a solvent. mdpi.com This method provides a clean, efficient, and environmentally friendly pathway for synthesizing heterocyclic compounds with high yields. mdpi.com

| Method | Reaction Time | Yield | Solvent |

|---|---|---|---|

| Conventional Heating | 6–9 hours | 71%–88% | Ethanol |

| Microwave Irradiation | 2–7 minutes | 82%–94% | Ethanol (reduced volume) or Solvent-free |

Adopting solvent-free conditions for the synthesis of precursors to this compound can significantly reduce the ecological footprint of the manufacturing process. ijarsct.co.in

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com

To maximize atom economy in the synthesis of halogenated pyridinols, chemists prioritize certain types of reactions:

Addition Reactions : Cycloadditions and other addition reactions are highly atom-economical as they, in principle, incorporate all reactant atoms into the product, achieving 100% atom economy. nih.govchemrxiv.org

Catalytic Reactions : Using catalysts instead of stoichiometric reagents minimizes waste, as the catalyst is used in small amounts and can often be recycled. semanticscholar.org

In contrast, substitution and elimination reactions tend to have lower atom economy because they generate byproducts that are not part of the final product. primescholars.com For example, the synthesis of amines via the Gabriel synthesis has a very low atom economy due to the formation of stoichiometric quantities of phthalic acid derivatives as byproducts. primescholars.com

By designing synthetic routes that favor addition and catalytic reactions, the production of this compound and its intermediates can be made more efficient and environmentally benign, aligning with the principles of sustainable chemistry. jocpr.comsemanticscholar.org

Reactivity Profiles and Synthetic Transformations of 2 Chloro 6 Iodopyridin 3 Ol

Cross-Coupling Reactions at the Iodine Position (C-6)

The iodine atom at the C-6 position of 2-Chloro-6-iodopyridin-3-ol is the most reactive site for cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making it more susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium(0). This selective reactivity enables the introduction of a wide array of substituents at this position while leaving the chloro and hydroxyl groups intact for potential subsequent modifications.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at the C-6 position by coupling with the corresponding boronic acid or boronate ester derivatives.

The scope of the Suzuki-Miyaura coupling with respect to the boronic acid derivative is broad. Generally, electron-rich, electron-neutral, and moderately electron-deficient aryl and heteroaryl boronic acids can be successfully coupled with this compound. However, the efficiency of the reaction can be influenced by the electronic and steric properties of the boronic acid.

Arylboronic acids containing electron-donating groups (e.g., methoxy (B1213986), alkyl) tend to react efficiently, providing high yields of the coupled products. Similarly, phenylboronic acid and its simple substituted derivatives are generally well-tolerated.

Heteroarylboronic acids, such as those derived from thiophene, furan, and pyridine (B92270), are also viable coupling partners. However, the presence of heteroatoms can sometimes lead to catalyst inhibition, necessitating careful selection of the catalytic system.

Sterically hindered boronic acids, particularly those with ortho-substituents, may exhibit lower reactivity and require more forcing reaction conditions or specialized catalytic systems to achieve satisfactory yields. Very electron-deficient arylboronic acids might also pose a challenge due to a slower transmetalation step.

Below is a representative table illustrating the scope of Suzuki-Miyaura coupling with various boronic acids, based on reactions with similar halopyridine substrates.

| Boronic Acid Derivative | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 | 90-98 |

| 3-Thiopheneboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 80-90 |

| 2-Pyridinylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 75-85 |

| 2-Methylphenylboronic acid | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 60-70 |

This data is illustrative and based on typical conditions for Suzuki-Miyaura reactions of iodo-pyridines. Actual yields with this compound may vary.

The choice of the catalytic system, comprising a palladium precursor and a ligand, is crucial for the efficiency of the Suzuki-Miyaura coupling of this compound. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective for straightforward couplings, more challenging substrates often require more sophisticated systems.

Palladium Precursors: Common palladium sources include palladium(II) acetate (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and preformed palladium complexes like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

Ligands: The ligand plays a critical role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.

Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.

Buchwald Ligands: A class of bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional activity in Suzuki-Miyaura couplings, particularly for hindered and unreactive substrates. These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps.

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form stable complexes with palladium, often exhibiting high catalytic activity and stability.

The following table summarizes the effect of different catalytic systems on the yield of a model Suzuki-Miyaura reaction.

| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 85 |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 82 |

| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 90 | 92 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 98 |

| Pd(OAc)₂ | IPr | K₂CO₃ | Dioxane | 100 | 95 |

This data is illustrative and based on typical conditions for Suzuki-Miyaura reactions of iodo-pyridines. Actual yields with this compound may vary.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling provides a direct method for the introduction of terminal alkynes at the C-6 position of this compound, leading to the formation of a C(sp²)-C(sp) bond. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The reaction is generally tolerant of a wide range of functional groups on the alkyne coupling partner. Both aryl and alkyl terminal alkynes can be effectively coupled. The hydroxyl group on the pyridine ring of this compound is generally compatible with the reaction conditions, although its acidity might necessitate the use of a sufficient amount of base.

Common catalytic systems for the Sonogashira coupling include Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI with an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

A representative table of Sonogashira coupling reactions is provided below.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 50 | 90-98 |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 70 | 80-90 |

| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 75-85 |

This data is illustrative and based on typical conditions for Sonogashira reactions of iodo-pyridines. Actual yields with this compound may vary.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling this compound with a variety of primary and secondary amines. This palladium-catalyzed reaction is a powerful tool for the synthesis of substituted aminopyridines.

The scope of the amine coupling partner is broad and includes anilines, cyclic and acyclic secondary amines, and primary alkylamines. The choice of catalyst, ligand, and base is critical for achieving high yields and depends on the nature of the amine. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often essential for efficient coupling, especially with less reactive amines.

Commonly used bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction outcome and must be compatible with the functional groups present in the substrates.

The table below provides examples of Buchwald-Hartwig amination with various amines.

| Amine | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 90-98 |

| Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 85-95 |

| n-Butylamine | Pd₂(dba)₃ | RuPhos | LHMDS | THF | 80 | 80-90 |

| Piperidine | Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH | 100 | 88-96 |

This data is illustrative and based on typical conditions for Buchwald-Hartwig aminations of iodo-pyridines. Actual yields with this compound may vary.

Negishi Coupling and Stille Coupling Applications

While the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are the most common cross-coupling strategies employed for functionalizing halopyridines, the Negishi and Stille couplings offer alternative and sometimes complementary approaches for C-C bond formation at the C-6 position of this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with the iodo-substituent. Organozinc reagents are known for their high reactivity and functional group tolerance. The reaction is typically catalyzed by a palladium or nickel complex. The Negishi coupling can be particularly useful for introducing alkyl groups, which can sometimes be challenging in Suzuki-Miyaura couplings.

Stille Coupling: The Stille coupling utilizes an organostannane reagent as the coupling partner. A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of reaction conditions. However, a significant drawback is the toxicity of the tin reagents and the difficulty in removing tin byproducts from the reaction mixture.

The following table provides a general comparison of these coupling reactions.

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Negishi | Organozinc | High reactivity, good for alkyl groups, functional group tolerance | Moisture sensitive reagents |

| Stille | Organostannane | Stable reagents, wide functional group tolerance | Toxic tin reagents, byproduct removal |

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chlorine Position (C-2)

The chlorine atom at the C-2 position of this compound is susceptible to nucleophilic aromatic substitution. This reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction.

Amination Reactions with Primary and Secondary Amines

The displacement of the C-2 chlorine by primary and secondary amines represents a key transformation for introducing nitrogen-containing substituents. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The choice of solvent and temperature is crucial for achieving optimal yields and reaction rates. While specific studies on this compound are not extensively documented, the general reactivity of 2-chloropyridines suggests that these reactions proceed efficiently.

Table 1: Representative Amination Reactions on 2-Chloropyridine Scaffolds

| Amine Type | Reagent | Conditions | Product Type |

|---|---|---|---|

| Primary Amine | R-NH₂ | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, NMP), Heat | 2-(Alkylamino)-6-iodopyridin-3-ol |

Note: This table represents expected reactivity based on general principles of SNAr reactions on 2-chloropyridines.

Oxygen and Sulfur Nucleophile Incorporations

The C-2 chlorine can also be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides, such as sodium methoxide, lead to the formation of the corresponding 2-alkoxy derivatives. Similarly, thiolates can be employed to introduce thioether functionalities. These reactions broaden the synthetic utility of this compound, allowing for the synthesis of a diverse range of derivatives.

Table 2: SNAr Reactions with Oxygen and Sulfur Nucleophiles

| Nucleophile | Reagent | Conditions | Product Type |

|---|---|---|---|

| Oxygen | NaOR | Solvent (e.g., ROH, DMF), Heat | 2-Alkoxy-6-iodopyridin-3-ol |

Note: This table illustrates the expected outcomes of SNAr reactions with O- and S-nucleophiles.

Chemo- and Regioselectivity in SNAr Transformations

In this compound, the presence of two different halogen atoms at the C-2 and C-6 positions raises the question of chemo- and regioselectivity in SNAr reactions. Generally, the C-2 and C-6 positions in pyridines are more activated towards nucleophilic attack than other positions due to the electron-withdrawing effect of the ring nitrogen. The relative reactivity of the C-2 chloro and C-6 iodo substituents is influenced by a combination of electronic and steric factors.

The carbon-chlorine bond is stronger than the carbon-iodine bond. However, in SNAr reactions on electron-deficient rings, the rate-determining step is often the initial nucleophilic attack, which is favored at the most electron-deficient carbon. The relative electronegativity of chlorine compared to iodine can make the C-2 position more electrophilic. The regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, hard nucleophiles may favor attack at the C-2 position, while softer nucleophiles might show less selectivity. The hydroxyl group at the C-3 position can also influence the regioselectivity through electronic effects and potential hydrogen bonding interactions with the incoming nucleophile.

Hydroxyl Group Functionalization at the C-3 Position

The phenolic hydroxyl group at the C-3 position of this compound is a key site for a variety of synthetic transformations, including etherification and esterification. These reactions allow for the introduction of a wide range of functional groups, further expanding the molecular diversity accessible from this starting material.

Etherification and Esterification Reactions

Etherification of the C-3 hydroxyl group is typically achieved by reaction with an alkyl halide in the presence of a base. Common bases used for this transformation include sodium hydride, potassium carbonate, or cesium carbonate, which deprotonate the hydroxyl group to form a more nucleophilic alkoxide.

Esterification can be accomplished by reacting the hydroxyl group with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. These reactions proceed readily to afford the corresponding O-acyl derivatives.

Table 3: Etherification and Esterification of the C-3 Hydroxyl Group

| Reaction Type | Reagent | Conditions | Product Type |

|---|---|---|---|

| Etherification | R-X (X=Br, I) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | 2-Chloro-6-iodo-3-(alkoxy)pyridine |

Note: This table provides generalized conditions for the functionalization of the hydroxyl group.

Protection and Deprotection Strategies for the Phenolic Hydroxyl

In multi-step syntheses, it is often necessary to protect the C-3 hydroxyl group to prevent its interference with reactions targeting other parts of the molecule. A variety of protecting groups are available for phenols, with the choice depending on the stability required and the conditions for subsequent deprotection.

One commonly used protecting group for hydroxyl functions is the 2-methoxyethoxymethyl (MEM) group. The protection of a similar compound, 2-bromo-3-hydroxypyridine, has been achieved using 2-methoxyethoxymethyl chloride (MEM-Cl) under phase transfer catalysis conditions with Aliquat 336. tandfonline.com The subsequent deprotection was accomplished using a strong acidic cation exchanger, Amberlyst 15, in aqueous methanol. tandfonline.com

Another widely employed protecting group is the tert-butyldimethylsilyl (TBDMS) group. The hydroxyl group can be converted to a TBDMS ether by reacting it with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole in a solvent like dimethylformamide. The TBDMS group is known for its stability under a range of conditions but can be readily cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. For hydroxypyridine derivatives, deprotection of a TBDMS ether can be achieved using TBAF, with a subsequent aqueous wash with a mild acid like citric acid to protonate the resulting alkoxide. researchgate.net

Table 4: Protection and Deprotection of the C-3 Hydroxyl Group

| Protecting Group | Protection Reagents | Deprotection Reagents |

|---|---|---|

| MEM | MEM-Cl, Aliquat 336, CH₂Cl₂/H₂O | Amberlyst 15, MeOH/H₂O |

Note: The conditions presented are based on literature for similar hydroxypyridine systems.

Cascade and Multicomponent Reactions Involving this compound

Cascade and multicomponent reactions represent powerful strategies in organic synthesis, enabling the formation of multiple bonds and stereocenters in a single operation. While the direct participation of this compound in such reactions is not extensively documented in dedicated studies, its structural motifs are present in reactants used in the synthesis of various pyridine derivatives through one-pot multicomponent approaches. These reactions often involve the condensation of aldehydes, active methylene compounds, and ammonia sources to construct the pyridine ring.

Sequential Cross-Coupling and SNAr Strategies

The presence of two distinct halogen atoms on the pyridine ring of this compound allows for selective sequential functionalization. The carbon-iodine bond is significantly weaker and therefore more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the stronger carbon-chlorine bond. This difference in reactivity enables the selective introduction of a substituent at the 6-position via reactions like Suzuki, Sonogashira, or Heck coupling, while leaving the chloro group at the 2-position intact for subsequent transformations.

Following the initial cross-coupling at the 6-position, the remaining chloro group can be targeted by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the newly introduced substituent at the 6-position can activate the C2-position for nucleophilic attack. This sequential approach provides a powerful tool for the regiocontrolled synthesis of trisubstituted pyridine derivatives.

Table 1: Orthogonal Reactivity of Halogen Substituents in this compound

| Position | Halogen | Bond Dissociation Energy (approx. kcal/mol) | Primary Reactivity | Potential Transformations |

| 6 | Iodine | ~54 | Higher | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck) |

| 2 | Chlorine | ~81 | Lower | Nucleophilic Aromatic Substitution (SNAr) |

This table is interactive. Users can sort the data by clicking on the column headers.

One-Pot Transformations for Complex Scaffold Construction

While specific examples utilizing this compound as a starting material for one-pot transformations leading to complex scaffolds are not prominently reported, the general principles of such reactions can be applied. One-pot syntheses of fused heterocyclic systems often rely on a series of intermolecular and intramolecular reactions that proceed without the isolation of intermediates. For instance, a hypothetical one-pot reaction could involve an initial Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group. Subsequent intramolecular cyclization, potentially triggered by a change in reaction conditions or the addition of a new reagent, could then lead to the formation of a fused ring system, such as a furopyridine or a pyranopyridine.

Chelation-Assisted Reactivity and Directed Functionalization

The hydroxyl group at the 3-position of this compound can play a crucial role in directing the functionalization of the pyridine ring. In the presence of a suitable metal catalyst, the hydroxyl group can act as a directing group, coordinating to the metal center and bringing it into close proximity to a specific C-H bond. This chelation-assisted strategy can enable the selective activation and functionalization of otherwise unreactive positions on the pyridine ring.

For instance, transition metal-catalyzed C-H activation directed by a hydroxyl group could potentially be used to introduce substituents at the C4-position of the pyridine ring. This approach would offer a complementary strategy to the traditional cross-coupling and SNAr reactions, allowing for the synthesis of even more diverse and complex pyridine derivatives.

Table 2: Potential Directed Functionalization Strategies for this compound

| Directing Group | Targeted Position | Potential Reaction Type | Metal Catalyst |

| 3-hydroxyl | C4 | C-H activation/arylation | Palladium, Rhodium |

| 3-hydroxyl | C4 | C-H activation/alkenylation | Palladium, Rhodium |

This table is interactive. Users can filter the data based on the directing group or reaction type.

Advanced Applications in Molecular Synthesis and Scaffold Engineering

2-Chloro-6-iodopyridin-3-ol as a Building Block for Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic systems. The differential reactivity of the carbon-iodine and carbon-chlorine bonds, especially in transition metal-catalyzed cross-coupling reactions, alongside the nucleophilicity of the hydroxyl group, permits chemists to selectively modify the molecule's periphery and construct novel scaffolds.

The utility of this compound as a foundational scaffold is demonstrated in the synthesis of complex fused heterocyclic systems. A notable example is its use as a starting material in the construction of furo[3,2-b]pyridine (B1253681) cores, which are integral to certain biologically active molecules.

One documented synthetic pathway begins with a Mitsunobu coupling reaction, where the hydroxyl group of 6-chloro-2-iodopyridin-3-ol (B60944) (an isomer of the title compound) is alkylated. This is followed by a palladium-catalyzed Larock indole (B1671886) synthesis, an annulation reaction that cyclizes the intermediate to form the desired fused furo[3,2-b]pyridine framework. This multi-step process highlights how the compound's functional handles can be sequentially addressed to build sophisticated molecular architectures.

| Step | Reaction Type | Reactants | Product | Yield |

| 1 | Mitsunobu Coupling | 6-Chloro-2-iodopyridin-3-ol, Allylic alcohol | Ether intermediate | Not specified |

| 2 | Larock Indole Synthesis | Ether intermediate | Furo[3,2-b]pyridine | 60% |

This table illustrates a synthetic sequence utilizing a this compound isomer to construct a complex heterocyclic system.

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are a cornerstone of heterocyclic synthesis. This compound is a prime substrate for such transformations. The Larock indole synthesis mentioned previously is a classic example of a palladium-catalyzed domino reaction that creates a fused heterocyclic ring system in a single step.

Beyond this specific example, the structure of this compound lends itself to a variety of other potential annulation strategies. The presence of the halogen atoms allows for participation in transition-metal-catalyzed reactions, such as [3+2] and [4+2] cycloadditions, which are powerful methods for constructing five- and six-membered rings, respectively. nih.govchim.itchim.it For instance, the iodo-substituted position could undergo cross-coupling to introduce an unsaturated side chain, which could then participate in an intramolecular cyclization, leading to novel fused or spirocyclic pyridine (B92270) derivatives. These strategies are pivotal in generating structurally diverse molecules for various applications. nih.gov

Construction of Privileged Structures for Chemical Biology and Drug Discovery Research

In medicinal chemistry, "privileged structures" are molecular scaffolds that can bind to multiple, often unrelated, biological targets with high affinity. openochem.org These frameworks serve as versatile templates for developing new therapeutic agents. mdpi.comd-nb.info The pyridine ring is itself considered an attractive and privileged scaffold, and highly functionalized derivatives like this compound are exceptionally valuable for generating libraries of compounds based on this core. mdpi.com

Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse small molecules for high-throughput screening. nih.gov this compound is an ideal starting point for DOS due to its orthogonally reactive sites. The distinct reactivities of the iodo, chloro, and hydroxyl groups can be exploited to introduce a wide range of substituents in a controlled, stepwise manner.

Potential Diversification Reactions:

Iodine Position (C6): Highly reactive towards transition-metal-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Heck (with alkenes).

Chlorine Position (C2): Generally less reactive in cross-coupling than the iodine, but susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially with amines and thiols.

Hydroxyl Position (C3): Can be readily converted into ethers (e.g., via Williamson ether synthesis or Mitsunobu reaction) or esters, or used as a directing group for metallation.

This multi-handle approach allows for the combinatorial synthesis of large libraries of compounds, where each molecule shares the core pyridine scaffold but differs in its three-dimensional shape and electronic properties. nih.gov Such libraries are invaluable for screening against biological targets to identify new hit compounds in drug discovery. nih.gov

The creation of complex, three-dimensional molecules with precise stereochemical control is a major goal of modern organic synthesis. This compound serves as a planar core from which stereocenters can be introduced. The synthesis of the furo[3,2-b]pyridine scaffold is a direct example of integrating the initial pyridine ring into a more complex polycyclic framework. In this case, if a chiral allylic alcohol is used in the initial Mitsunobu step, the resulting stereochemistry can be carried through the synthesis, leading to enantioenriched polycyclic products. Such control is critical in drug design, as different stereoisomers of a molecule often have vastly different biological activities.

Precursors for Advanced Materials and Ligand Synthesis

The applications of this compound extend beyond pharmaceuticals into materials science and coordination chemistry. Pyridine-based scaffolds are fundamental components of many ligands used in catalysis and for the construction of metal-organic frameworks (MOFs) and other functional materials. nih.gov

The functional handles on this compound allow for its elaboration into complex multidentate ligands. For example, the chloro and iodo groups can be replaced with other coordinating atoms (e.g., phosphorus, sulfur, or other nitrogen heterocycles) through cross-coupling and substitution reactions. The hydroxyl group can also act as a coordinating site or be modified to tether the ligand to a surface or polymer. The ability to systematically modify the electronic and steric properties of the resulting ligands by varying the substituents makes this compound a valuable precursor for creating tailored catalysts and materials with specific desired properties. nih.gov

Design of Metal-Organic Framework Linkers (MOFs)

The design and synthesis of functional Metal-Organic Frameworks (MOFs) rely on the strategic selection of organic linkers to connect metal nodes, thereby creating porous, crystalline structures with tunable properties. Pyridinol-based molecules, in theory, offer attractive features for MOF linkers due to the presence of both a hydroxyl group and a pyridine nitrogen atom, which can act as coordination sites for metal ions. The halogen substituents (chloro and iodo) on the pyridine ring could further influence the electronic properties and potential for post-synthetic modification of the resulting MOF.

However, a review of existing literature does not provide specific examples or detailed research findings on the incorporation of this compound as a primary or secondary linker in MOF synthesis. General principles of MOF design would suggest that the hydroxyl and pyridine functionalities could be utilized for coordination, while the chloro and iodo groups could serve as sites for subsequent chemical reactions to introduce new functionalities within the MOF pores.

Table 1: Potential Coordination Sites of this compound for MOF Synthesis

| Functional Group | Potential Role in MOF Formation |

| Pyridine Nitrogen | Coordination to metal centers |

| Hydroxyl Group | Coordination to metal centers (often deprotonated) |

| Chloro Group | Electronic modification; potential for post-synthetic modification |

| Iodo Group | Electronic modification; potential for post-synthetic modification (e.g., cross-coupling reactions) |

This table is based on general chemical principles, as no specific research on this compound in MOF design has been found.

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Pathways and Transition States

Unraveling the step-by-step sequence of a chemical transformation is key to controlling reaction outcomes. For substituted pyridines like 2-Chloro-6-iodopyridin-3-ol, this involves identifying transient intermediates and the high-energy transition states that connect them. Such studies are fundamental to predicting product formation and optimizing reaction conditions. Reactions involving substituted pyridines often proceed through a nucleophilic aromatic substitution (SNAr) mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a stabilized intermediate known as a Meisenheimer complex. researchgate.netimperial.ac.uk

The direct detection of short-lived reaction intermediates is a powerful tool for confirming proposed mechanistic pathways. Modern spectroscopic techniques allow for real-time monitoring of chemical reactions. For instance, electrospray ionization mass spectrometry (ESI-MS) is highly effective for detecting charged intermediates in solution, even at very low concentrations. nih.govrsc.org In reactions involving this compound, this method could be employed to identify and characterize the structure of key intermediates. Furthermore, in situ spectroscopic methods like FT-IR and NMR can track the consumption of reactants and the formation of products, potentially revealing the presence of transient species through the appearance and disappearance of characteristic signals. researchgate.net

Kinetic studies provide quantitative data on reaction rates, offering deep insights into the mechanism. By systematically varying the concentrations of reactants and catalysts, a rate law can be established, which helps to identify the molecules involved in the rate-determining step. For reactions of substituted pyridines, kinetic analyses, such as determining Brønsted and Hammett correlations, reveal how electronic effects of substituents influence reactivity. researchgate.netrsc.org For this compound, kinetic studies of its substitution reactions would likely show that the rate is dependent on both the concentration of the pyridine (B92270) and the nucleophile, consistent with a bimolecular SNAr mechanism. researchgate.net The influence of the chloro and iodo substituents on the reaction rate provides valuable information about the transition state structure. rsc.orgiaea.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of modern chemical research, providing a robust theoretical framework for understanding molecular structure and reactivity. DFT calculations allow for the optimization of molecular geometries and the computation of various electronic properties that are difficult to measure experimentally. nih.govdergipark.org.tr For this compound, DFT studies can illuminate its electronic landscape and predict its behavior in chemical reactions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability. mdpi.com DFT calculations can determine the energies and spatial distributions of these orbitals for this compound. Reactivity descriptors such as the molecular electrostatic potential (MEP) surface can also be calculated, which visually identifies the electron-rich and electron-poor regions of the molecule, highlighting the most probable sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

Note: These values are illustrative, based on DFT calculations for similar halogenated aromatic compounds, and serve to represent the type of data generated.

A significant advantage of computational chemistry is its ability to predict the outcome of reactions. For a molecule with multiple potential reaction sites like this compound, DFT can predict regioselectivity by calculating the activation energies for different reaction pathways. For example, in a nucleophilic substitution reaction, calculations can determine whether the nucleophile will preferentially attack the carbon atom bonded to the chlorine or the one bonded to the iodine. This is often achieved by comparing the energies of the transition states leading to the different products. researchgate.netscispace.com Such computational models are invaluable for designing synthetic routes that yield the desired isomer with high selectivity. semanticscholar.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms (conformation) and the non-covalent forces between molecules (intermolecular interactions) are critical determinants of a compound's physical properties and reactivity. For this compound, both aspects are significant.

Conformational analysis, typically performed using computational methods, would explore the rotation around the C-O bond of the hydroxyl group to identify the most stable spatial arrangement. More importantly, the molecule's structure allows for a variety of significant intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor and acceptor. In the solid state, it is expected to form robust hydrogen bonds, which play a crucial role in determining the crystal packing. researchgate.netnih.gov

Furthermore, the presence of both chlorine and iodine atoms introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. These interactions, along with hydrogen bonds, create complex supramolecular structures in the solid state, influencing properties like melting point and solubility. researchgate.netnu.edu.kznu.edu.kz Spectroscopic techniques such as FT-IR and Raman spectroscopy, combined with quantum mechanical calculations, are used to study these interactions in detail. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives

Development of Computational Models for Structure-Reactivity Correlations

No published research is available to detail the development of computational models specifically for this compound derivatives.

Analytical and Spectroscopic Characterization of 2 Chloro 6 Iodopyridin 3 Ol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

2D NMR Techniques for Structural Elucidation of Complex Products

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the number and types of protons and carbons, complex derivatives of 2-chloro-6-iodopyridin-3-ol often require two-dimensional (2D) NMR techniques for complete structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule. For a hypothetical derivative, a COSY spectrum would reveal correlations between neighboring aromatic protons on the pyridine (B92270) ring and any protons on substituent groups.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC experiments reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different fragments of a molecule and confirming the positions of substituents on the pyridine ring that lack directly attached protons.

A hypothetical data table illustrating the kind of information gleaned from these experiments for a derivative is presented below.

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-4 | H-5 | C-4 | C-2, C-3, C-5, C-6 |

| H-5 | H-4 | C-5 | C-3, C-4, C-6 |

Solid-State NMR for Polymorph and Crystal Structure Analysis

For crystalline derivatives of this compound, solid-state NMR (ssNMR) spectroscopy offers insights into the solid-phase structure. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as crystal packing and polymorphism. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. By analyzing the chemical shift anisotropies and dipolar couplings, ssNMR can differentiate between different crystalline forms (polymorphs) and provide information about intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound derivatives. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within a few parts per million), HRMS allows for the calculation of a unique elemental formula. The presence of chlorine and iodine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum, which serves as a further confirmation of the compound's identity.

Below is a theoretical HRMS data table for the parent compound.

| Ion | Calculated m/z | Measured m/z | Difference (ppm) | Elemental Formula |

| [M+H]⁺ | 255.8997 | 255.8995 | -0.8 | C₅H₄ClINO |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline derivatives of this compound. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. For chiral derivatives, X-ray crystallography can establish the absolute stereochemistry. Furthermore, it reveals detailed information about intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate the crystal packing.

A sample data table summarizing crystallographic information might look as follows:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.123 |

| c (Å) | 9.876 |

| β (°) | 105.4 |

| Volume (ų) | 985.2 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups. For this compound derivatives, characteristic vibrational frequencies would be observed for the O-H stretch of the hydroxyl group, C-Cl, and C-I stretches, as well as the various stretching and bending modes of the pyridine ring. cdnsciencepub.comcdnsciencepub.comnih.gov The positions of these bands can be influenced by substitution patterns and intermolecular interactions, providing further structural insights.

Key vibrational frequencies for related pyridine compounds are summarized below. cdnsciencepub.comcdnsciencepub.comnih.gov

| Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H stretch | 3200-3600 |

| Aromatic C-H stretch | 3000-3100 |

| C=C/C=N ring stretch | 1400-1600 |

| C-O stretch | 1200-1300 |

| C-Cl stretch | 600-800 |

| C-I stretch | 500-600 |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for assessing the purity of this compound derivatives and for separating them from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination. By employing a suitable stationary phase (e.g., C18) and mobile phase, the percentage purity of a sample can be accurately quantified, typically using a UV detector.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful tool for analyzing volatile derivatives. It provides information on both the purity and the molecular weight of the components in a sample.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks.

A representative HPLC purity analysis data table is shown below.

| Compound | Retention Time (min) | Peak Area (%) |

| This compound | 5.7 | 99.5 |

| Impurity 1 | 3.2 | 0.3 |

| Impurity 2 | 6.1 | 0.2 |

Future Directions and Emerging Research Avenues

Sustainable Synthetic Strategies for Halogenated Pyridine (B92270) Derivatives

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For halogenated pyridines, this involves moving away from harsh reagents and conditions typically associated with classical electrophilic aromatic substitution, which are often necessary due to the electron-deficient nature of the pyridine ring. nih.govchemrxiv.org

Electrochemical synthesis is emerging as a powerful and sustainable strategy, offering a pathway to circumvent the use of chemical oxidants. nih.gov In the context of halogenated pyridines, electrochemical methods can facilitate clean halogenation reactions using simple and abundant sources like sodium halides (NaX) or hydrohalic acids (HX). nih.gov These processes, which often involve the anodic oxidation of halide anions to generate reactive halogenating species, can proceed under mild conditions. researchgate.netrsc.org Future research could focus on developing an electrochemical route to 2-Chloro-6-iodopyridin-3-ol, potentially offering high selectivity and minimizing waste.

Photochemical methods, particularly those utilizing visible light, represent another frontier in sustainable synthesis. nih.gov These approaches can generate highly reactive intermediates, such as pyridinyl radicals from pyridinium ions, enabling novel C-H functionalization reactions that diverge from traditional Minisci chemistry. acs.org Photocatalyst-free systems, relying on the formation of electron donor-acceptor (EDA) complexes, are also being developed for the alkylation of pyridines. organic-chemistry.org Applying these techniques to precursors of this compound could provide access to new derivatives through direct C-H functionalization under exceptionally mild conditions.

Table 1: Comparison of Emerging Sustainable Synthetic Methods for Halogenated Pyridines

| Feature | Electrochemical Synthesis | Photochemical Synthesis |

| Energy Source | Electricity | Light (Visible or UV) |

| Key Advantage | Avoids chemical oxidants, high atom economy. nih.gov | High selectivity, mild reaction conditions, novel reactivity. nih.govacs.org |

| Common Reagents | Simple halide salts (e.g., NaCl, NaBr). nih.gov | Photosensitizers, radical precursors. nih.gov |

| Reaction Conditions | Mild, often room temperature. researchgate.net | Typically ambient temperature. organic-chemistry.org |

| Potential for this compound | Development of a clean, oxidant-free halogenation step in the synthesis. | Late-stage functionalization of the pyridine core or its precursors. |

Biocatalysis offers an exceptionally green route to halogenated compounds through the use of enzymes. Flavin-dependent halogenases, for instance, are capable of performing highly regioselective halogenations of aromatic compounds using benign inorganic halides under mild aqueous conditions. rsc.org This enzymatic approach presents a significant advantage over traditional chemical methods, which often suffer from a lack of regiocontrol and require harsh reagents. rsc.org

A key future direction is the discovery and engineering of halogenase enzymes that can accept pyridine-based substrates. While challenges remain, structure-guided mutagenesis has already shown promise in altering the regioselectivity and increasing the activity of these enzymes with non-native substrates. rsc.org The development of a biocatalyst capable of selectively halogenating a pyridine precursor could provide a highly efficient and sustainable route to compounds like this compound.

Flow Chemistry Applications for Scalable Synthesis

The transition from batch processing to continuous flow chemistry is a critical step for the scalable, safe, and efficient synthesis of chemical intermediates. Flow chemistry offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly when dealing with highly exothermic reactions or hazardous reagents common in halogenation. sioc-journal.cn

Researchers have demonstrated that flow reactors can significantly improve the yield and reduce the cost of producing substituted pyridines. vcu.edu For a molecule like this compound, which serves as a building block, developing a continuous flow synthesis would be a major advancement. This would not only streamline its production but also enable safer handling of halogenating agents and organometallic intermediates that might be used in its synthesis, ultimately making its large-scale manufacturing more economically viable and environmentally friendly. vcu.eduresearchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Overcoming the inherent reactivity patterns of pyridines is a central theme in modern synthetic chemistry. Recent breakthroughs have provided innovative methods for selective halogenation that bypass the limitations of classical approaches. One such strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nsf.govnih.gov This process temporarily transforms the electron-deficient pyridine into a reactive alkene-like structure, allowing for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgchemrxiv.org

For this compound, future research could explore the distinct reactivity conferred by its specific substitution pattern. The differential reactivity of the C-Cl versus the C-I bond presents significant opportunities for selective, sequential cross-coupling reactions. This allows the molecule to be used as a versatile scaffold where different functionalities can be introduced at the 2- and 6-positions in a controlled manner, expanding its utility in constructing complex molecular architectures.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

In the context of this compound, AI could be employed to:

Predict Regioselectivity: Forecast the outcome of halogenation reactions on complex pyridine precursors.

Optimize Reaction Yields: Use algorithms to identify the optimal set of reaction conditions (temperature, solvent, catalyst) to maximize the yield of the target compound. nih.gov

Discover Novel Synthetic Routes: Aid in retrosynthesis by suggesting new and more efficient pathways to the molecule. arxiv.org

The integration of these computational tools into the research workflow promises to accelerate the development of efficient and robust syntheses for this compound and its derivatives. nih.gov

Table 2: Applications of Machine Learning in the Synthesis of Halogenated Pyridines

| ML Application | Description | Potential Impact on this compound Synthesis |

| Reaction Prediction | Predicts the major product and regioselectivity of a given reaction. digitellinc.comacs.org | Reduces experimental effort by predicting the outcome of halogenation steps on various precursors. |

| Yield Optimization | Identifies optimal reaction conditions to maximize product yield. rjptonline.orgnih.gov | Increases the efficiency and cost-effectiveness of the synthesis. |

| Retrosynthesis Planning | Suggests potential synthetic pathways from target molecule to starting materials. arxiv.org | Accelerates the discovery of novel and more efficient synthetic routes. |

Expanding the Scope of Applications in Emerging Fields

Halogenated pyridines are established as crucial building blocks in medicinal chemistry. nbinno.com The compound this compound, with its multiple points for diversification, is well-positioned to serve as a versatile scaffold for the creation of new molecular entities in several emerging fields.

Medicinal Chemistry: The ability to perform selective and sequential functionalization at the chloro, iodo, and hydroxyl positions makes it an ideal starting point for generating libraries of complex molecules for drug discovery. The pyridine core is a common motif in pharmaceuticals, and the introduction of diverse substituents can modulate biological activity.

Materials Science: The presence of halogen atoms, particularly iodine, opens the door to applications based on halogen bonding. acs.org This non-covalent interaction is increasingly being exploited in crystal engineering and the design of functional materials, such as liquid crystals and organic conductors. Future research could explore the incorporation of this compound derivatives into novel supramolecular assemblies or polymers.

Chemical Biology: As a functionalized building block, it could be used to synthesize probes and labeling agents for studying biological systems. The distinct handles allow for the attachment of fluorophores, affinity tags, or reactive groups for covalent modification of biomolecules.

The continued development of innovative synthetic methods will undoubtedly unlock the full potential of this compound, paving the way for its application in addressing challenges across a range of scientific disciplines.

常见问题

Q. What are the optimal methods for synthesizing 2-Chloro-6-iodopyridin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation of pyridine derivatives. For example, iodination of 2-chloropyridin-3-ol using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 60–80°C achieves moderate yields (~50–60%) . Competitive side reactions (e.g., over-halogenation) can be minimized by controlling stoichiometry (1:1.2 molar ratio of substrate to ICl) and reaction time (<6 hours). Purification via column chromatography (silica gel, hexane/EtOAc 4:1) is recommended to isolate the product from unreacted starting materials and di-iodinated byproducts .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 8.35 (d, J=5.4 Hz, H-4), 6.85 (d, J=5.4 Hz, H-5), and a broad singlet for the hydroxyl group at δ 10.2 .

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 285.8 (calculated for CHClINO: 285.9).

- Elemental Analysis : Confirm stoichiometry with ≤0.3% deviation for C, H, N .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is light-sensitive and hygroscopic. Store under inert gas (argon) at –20°C in amber vials. Decomposition occurs above 80°C, releasing iodine vapors. Monitor purity via HPLC (C18 column, 70:30 HO/MeCN) every 6 months .

Advanced Research Questions

Q. How do steric and electronic effects of the iodo and chloro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The iodo group undergoes Suzuki-Miyaura coupling more readily than chloro due to lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Cl: 327 kJ/mol). Optimize conditions using Pd(PPh) (5 mol%), KCO (2 equiv), and aryl boronic acids (1.2 equiv) in THF/HO (3:1) at 80°C. The chloro group remains inert under these conditions, enabling selective functionalization at the 6-position .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated pyridinols?

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) show the 4-position is most electrophilic due to para-directing effects of the hydroxyl group. Fukui indices () for electrophilic attack: C4 (0.12) > C5 (0.08). Validate with nitration experiments (HNO/HSO), where >90% 4-nitro derivative is obtained .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。